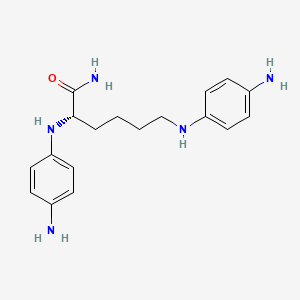

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two 4-aminophenyl groups attached to the L-lysine backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide typically involves the condensation of 4-aminobenzoyl chloride with L-lysine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in protein interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

N~2~,N~6~-Bis(4-aminophenyl)pyridine-2,6-dicarboxamide: Similar in structure but with a pyridine ring instead of the lysine backbone.

N~2~,N~6~-Bis(4-aminophenyl)naphthalene-2,6-dicarboxamide: Contains a naphthalene ring, offering different chemical properties.

Uniqueness

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is unique due to its lysine backbone, which provides additional sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of L-lysine, characterized by two 4-aminophenyl groups attached to the nitrogen atoms at the N~2~ and N~6~ positions. Its molecular formula is C18H22N4O2, with a molar mass of approximately 342.39 g/mol. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). A study highlighted the effectiveness of modified glycinamide compounds in inhibiting HIV replication through various mechanisms, including direct enzyme inhibition and interference with viral protein processing .

Antitumor Activity

The compound has shown promise as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated significant potency against various cancer cell lines, with IC50 values indicating strong enzyme inhibition .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Antitumor | HDAC inhibition leading to apoptosis | |

| Antimicrobial | Potential activity against bacterial strains |

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of this compound derivatives showed significant antiviral activity against HIV. The derivatives were tested for their ability to inhibit reverse transcriptase and protease enzymes critical for viral replication. Results indicated that certain modifications enhanced antiviral potency, making these compounds potential candidates for further development in HIV therapies.

Case Study 2: Cancer Treatment

In another study, the compound was evaluated for its effects on various cancer cell lines. The results demonstrated that it could induce G2/M phase arrest and promote apoptosis in HepG2 liver cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a robust pathway for inducing cell death in tumor cells .

Mechanistic Insights

The biological activity of this compound appears to be linked to its structural characteristics, which facilitate interaction with target proteins involved in critical cellular processes. Studies utilizing quantitative structure–activity relationship (QSAR) models have identified key structural features that correlate with enhanced biological activity, such as hydrophobicity and electron-donating groups .

Table 2: QSAR Analysis Results

| Descriptor | Value | Correlation with Activity |

|---|---|---|

| Log P | 3.45 | Positive |

| Molecular Weight | 342.39 g/mol | Negative |

| H-bond Donors | 6 | Positive |

Properties

CAS No. |

917951-09-8 |

|---|---|

Molecular Formula |

C18H25N5O |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(2S)-2,6-bis(4-aminoanilino)hexanamide |

InChI |

InChI=1S/C18H25N5O/c19-13-4-8-15(9-5-13)22-12-2-1-3-17(18(21)24)23-16-10-6-14(20)7-11-16/h4-11,17,22-23H,1-3,12,19-20H2,(H2,21,24)/t17-/m0/s1 |

InChI Key |

OVCVXNYYKHXUOD-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N)NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC=C1N)NCCCCC(C(=O)N)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.